1-(Triphenylsilyl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Triphenylsilyl)propan-2-ol is an organosilicon compound with the molecular formula C21H22OSi. It is characterized by the presence of a triphenylsilyl group attached to a propan-2-ol backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Triphenylsilyl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of triphenylsilane with propylene oxide in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the addition of the triphenylsilyl group to the propylene oxide, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Triphenylsilyl)propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various alcohols .
Wissenschaftliche Forschungsanwendungen
1-(Triphenylsilyl)propan-2-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 1-(Triphenylsilyl)propan-2-ol exerts its effects involves interactions with molecular targets and pathways. The triphenylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. Additionally, the hydroxyl group can form hydrogen bonds and interact with other molecules, influencing the compound’s behavior in different environments .
Vergleich Mit ähnlichen Verbindungen
- 1-(Triphenylsilyl)ethanol
- 1-(Triphenylsilyl)butanol
- 1-(Triphenylsilyl)piperidine
- 1-(Triphenylsilyl)indene
Comparison: Compared to these similar compounds, 1-(Triphenylsilyl)propan-2-ol is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. For example, the presence of the propan-2-ol backbone allows for different types of chemical reactions and interactions compared to other triphenylsilyl-substituted compounds .
Eigenschaften
Molekularformel |
C21H22OSi |
---|---|
Molekulargewicht |
318.5 g/mol |
IUPAC-Name |
1-triphenylsilylpropan-2-ol |
InChI |
InChI=1S/C21H22OSi/c1-18(22)17-23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,18,22H,17H2,1H3 |
InChI-Schlüssel |
XMVLHWRZPWCXRO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.